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Introduction

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol is a chiral cis-dihydrodiol derived from the
polycyclic aromatic hydrocarbon (PAH) phenanthrene. As metabolites of PAHs, dihydrodiols are
crucial intermediates in both detoxification pathways and processes of metabolic activation to
carcinogenic diol epoxides. Enantiomerically pure dihydrodiols serve as valuable chiral building
blocks in asymmetric synthesis for the development of novel pharmaceuticals and complex
molecules. Traditional chemical synthesis of these compounds with high enantioselectivity is
challenging. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a highly
efficient and stereospecific alternative. This note details a protocol for the enantioselective
synthesis of (-)-phenanthrene cis-(1S,2R)-dihydrodiol using an engineered dioxygenase
enzyme.

The method leverages a recombinant Escherichia coli strain expressing a mutant of
naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4. Specifically, site-
directed mutagenesis of the phenylalanine at position 352 to a valine (F352V) in the a-subunit
of NDO reverses the enantioselectivity of the enzyme compared to wild-type, enabling the
production of the desired (1S,2R)-enantiomer from phenanthrene.[1]

Biocatalytic Pathway
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The core of this protocol is the enzymatic cis-dihydroxylation of phenanthrene. The engineered
naphthalene dioxygenase (NDO F352V) catalyzes the stereospecific addition of two hydroxyl
groups across the 1 and 2 positions of the phenanthrene ring to yield the target product.
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Figure 1: Biocatalytic conversion of phenanthrene.

Quantitative Data Summary

The F352V mutation in naphthalene dioxygenase not only alters the regioselectivity of the
enzyme with substrates like biphenyl but also critically inverts the enantioselectivity for
phenanthrene dihydroxylation.[1]
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Enantiomeric

Enzyme Variant Substrate Product . .
Configuration
cis-3,4-
Wild-type NDO Phenanthrene dihydrophenanthrene-  (+)-(3R,4S)
3,4-diol
cis-1,2-
NDO F352V Mutant Phenanthrene dihydrophenanthrene-  (-)-(1S,2R)

1,2-diol

Biphenyl Dioxygenase
Phenanthrene
(S. yanoikuyae)

cis-1,2-
dihydrophenanthrene-
1,2-diol

Opposite to NDO
F352Vv

Experimental Protocols

This section provides a detailed methodology for the cultivation of the recombinant biocatalyst,

the biotransformation process, and the subsequent extraction and analysis of the product.
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1. Culture Recombinant E. coli
(expressing NDO F352V)
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2. Induction of NDO Expression
(e.g., with IPTG)
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3. Substrate Addition
(Phenanthrene in a solvent)

4. Biotransformation

(Incubation with shaking)

5. Cell Harvesting & Lysis
(Centrifugation)

l

6. Product Extraction
(e.g., with Ethyl Acetate)

'

7. Purification
(Silica Gel Chromatography)

8. Analysis

(GC-MS, Chiral HPLC)
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Figure 2: General experimental workflow for biocatalysis.
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Materials and Reagents

e Recombinant E. coli strain harboring the plasmid for NDO F352V expression.
e Luria-Bertani (LB) medium.

e Appropriate antibiotic for plasmid maintenance (e.g., ampicillin).

* Isopropyl 3-D-1-thiogalactopyranoside (IPTG).

e Phenanthrene.

o Ethyl acetate (HPLC grade).

e Anhydrous sodium sulfate.

« Silica gel for column chromatography.

o Hexane and ethyl acetate for chromatography elution.

e Minimal salts medium (for resting cell studies, if applicable).

Protocol for Whole-Cell Biotransformation

 Inoculation and Growth: Inoculate 500 mL of LB medium (containing the appropriate
antibiotic) with a single colony of the recombinant E. coli strain. Grow the culture overnight at
37°C with vigorous shaking (approx. 200 rpm).

 Induction: When the culture reaches an optical density (ODsoo) of 0.6-0.8, induce the
expression of the dioxygenase by adding IPTG to a final concentration of 0.5 mM. Reduce
the incubator temperature to 25-30°C and continue shaking for 3-4 hours.

o Substrate Addition: Dissolve phenanthrene in a minimal amount of a water-miscible solvent
like dimethylformamide (DMF). Add the phenanthrene solution to the induced culture to a
final concentration of 0.5 g/L.

e Biotransformation: Incubate the culture with the substrate for 12-24 hours at 25-30°C with
continued shaking. Monitor the conversion of phenanthrene periodically by taking small
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aliquots, extracting with ethyl acetate, and analyzing by GC-MS.

Product Extraction and Purification

e Harvesting: After the incubation period, centrifuge the entire culture at 6,000 x g for 15
minutes to pellet the cells. The product may be present in both the supernatant and the cells.

o Extraction: Combine the supernatant and the resuspended cell pellet. Perform a liquid-liquid
extraction three times with equal volumes of ethyl acetate.

» Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate.
Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary
evaporator.

« Purification: Purify the crude extract by silica gel column chromatography. Elute with a
gradient of hexane and ethyl acetate. Collect fractions and analyze by thin-layer
chromatography (TLC) or GC-MS to identify those containing the desired dihydrodiol.

Product Analysis

o Structure Confirmation: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm
the mass of the product and compare its fragmentation pattern with known standards.

o Enantiomeric Excess (ee) Determination: Determine the enantiomeric purity of the product
using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral
stationary phase column (e.g., Chiralcel OD).

Safety Precautions

o Phenanthrene and its metabolites are potentially hazardous and should be handled with
appropriate personal protective equipment (PPE), including gloves and safety glasses, in a
well-ventilated fume hood.

e Some cis-dihydrodiols can be unstable and potentially explosive upon drying, especially in
larger quantities. It is advisable to handle purified products in solution when possible and
exercise caution during solvent removal.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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